

## Improving the dissolution rate of levamlodipine from solid dosage forms

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Levamlodipine hydrobromide

Cat. No.: B1674850 Get Quote

# Levamlodipine Dissolution Enhancement Technical Support Center

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions related to improving the dissolution rate of levamlodipine from solid dosage forms.

### Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the dissolution of levamlodipine?

Levamlodipine, the active S-enantiomer of amlodipine, is often formulated as a besylate salt to improve its physicochemical properties.[1][2] However, like many active pharmaceutical ingredients (APIs), its bioavailability can be limited by its dissolution rate.[3][4] The primary challenges stem from its aqueous solubility, which can impact the drug's ability to dissolve effectively in the gastrointestinal tract, a prerequisite for absorption.[5][6] Formulation-related factors, such as drug-excipient interactions and the physical form of the drug in the final dosage form, also play a critical role.[3][7]

Q2: Which formulation strategies are most effective for enhancing the dissolution rate of levamlodipine?



Several key strategies are employed to enhance the dissolution of poorly soluble drugs like levamlodipine:

- Solid Dispersion: This technique involves dispersing the drug in an inert, hydrophilic carrier
  at a solid state.[5] Methods like solvent evaporation and fusion (melting) are common.[1][5]
  This approach can increase the drug's surface area, improve wettability, and convert the
  drug to a more soluble amorphous form.[8][9]
- Inclusion Complexation: Using cyclodextrins (like β-cyclodextrin and its derivatives) to form inclusion complexes is a widely used method.[10][11][12] The drug molecule is encapsulated within the cyclodextrin cavity, which has a hydrophilic exterior, thereby increasing the drug's apparent solubility and dissolution rate in water.[10][13]
- Particle Size Reduction: Decreasing the particle size of the API, through methods like
  micronization or nanonization, increases the surface area available for dissolution, as
  described by the Noyes-Whitney equation.[14][15] This is a fundamental approach to
  improving the dissolution rate without altering the drug's intrinsic solubility.[8][14]
- Use of Superdisintegrants: In tablet formulations, incorporating superdisintegrants like crospovidone, croscarmellose sodium, and sodium starch glycolate promotes rapid tablet breakup into smaller particles, facilitating faster drug dissolution.[1]

Q3: How do different salts or polymorphic forms of amlodipine affect dissolution?

The salt form and crystalline structure significantly impact the physicochemical properties of amlodipine. The besylate salt is known to have better water solubility than amlodipine alone.[1] Different polymorphic forms can exhibit different melting points, solubilities, and dissolution rates.[1][2] It has been reported that the S-enantiomer (levamlodipine) has a lower melting point and better intrinsic dissolution properties compared to the racemate.[1] The amorphous form of a drug is generally more soluble than its crystalline counterparts, which is a principle often exploited in solid dispersion techniques.[9]

#### **Troubleshooting Guide**

This guide addresses specific issues you may encounter during experimental work.

Problem 1: Inconsistent or failed dissolution test results.



| Possible Cause       | Troubleshooting Action                                                                                                                                                                                                  | Supporting Information                                                                                                                         |
|----------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|
| Analyst Technique    | Review and standardize procedures for sampling, filtration, and timing. Ensure the sampling location is consistent with USP guidelines.[16]                                                                             | Variability can be introduced by differences in how analysts perform the test.[17] Automated sampling can reduce this variability.[16][17]     |
| Apparatus Issues     | Calibrate and verify all equipment settings (e.g., paddle/basket height, rotation speed, temperature). Check for and eliminate sources of vibration.[17][18] Ensure vessels are clean and free from scratches.[19]      | Mechanical issues with the dissolution apparatus are a common cause of failure.[16] Dosage forms that float may require validated sinkers.[19] |
| Method-Related Flaws | Evaluate the robustness of your dissolution method.[18] Ensure the dissolution medium is properly prepared and degassed.[16] Confirm that the chosen filtration membrane is validated and does not adsorb the drug.[16] | The method itself may be overly sensitive to minor variations.[18] Air bubbles can significantly affect results.[18]                           |
| Material Problems    | Verify the quality and properties of the API and excipients. Check for changes in the dosage form, especially during stability testing (e.g., cross-linking in gelatin capsules).[16]                                   | The physical or chemical properties of the materials can change over time or vary between batches.[16][20]                                     |

Problem 2: Solid dispersion does not significantly improve the dissolution rate.



| Possible Cause                         | Troubleshooting Action                                                                                                                                                                                     | Supporting Information                                                                                                                                        |
|----------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Incorrect Carrier Selection            | Select a carrier that is highly water-soluble and compatible with the drug. Polymers like Polyvinylpyrrolidone (PVP) and Polyethylene Glycols (PEGs) are common choices.[9][21] [22]                       | The carrier's properties are crucial for the success of the solid dispersion.[4]                                                                              |
| Inappropriate Drug-to-Carrier<br>Ratio | Optimize the drug-to-carrier ratio. A higher proportion of the carrier is often needed.  Experiment with different ratios (e.g., 1:1, 1:3, 1:5).[5][21]                                                    | The ratio affects the extent of drug dispersion and dissolution enhancement.[5]                                                                               |
| Drug Recrystallization                 | Analyze the solid dispersion using XRD or DSC to confirm if the drug is in an amorphous state. The presence of crystallinity suggests the drug has not fully dispersed or has recrystallized upon storage. | The amorphous state is key to the enhanced solubility provided by solid dispersions.  [9] PVP is known to inhibit the recrystallization of drug molecules.[9] |
| Method of Preparation                  | The chosen method (e.g., solvent evaporation vs. melting) may not be optimal.  The solvent evaporation method has been shown to be effective for amlodipine besylate with PEG carriers.[5]                 | The preparation method influences the final physical state of the dispersion.[23]                                                                             |

Problem 3: Difficulty forming a stable inclusion complex with cyclodextrins.



| Possible Cause                 | Troubleshooting Action                                                                                                                                                                                                                                 | Supporting Information                                                                                                  |
|--------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|
| Incorrect Molar Ratio          | Conduct phase solubility studies to determine the optimal drug-to-cyclodextrin molar ratio. While a 1:1 ratio is common, other stoichiometries may be more stable.[10][11]                                                                             | Phase solubility studies reveal the stoichiometry of complexation and the stability constant.[11]                       |
| Wrong Cyclodextrin Type        | Experiment with different cyclodextrin derivatives. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) often show different complexation efficiencies and stability constants compared to native β-cyclodextrin.[11] | The size of the cyclodextrin cavity and its substituent groups affect its ability to encapsulate the drug molecule.[11] |
| Ineffective Preparation Method | Compare different preparation methods such as kneading, coprecipitation, and lyophilization (freeze-drying).  [10] Lyophilization often leads to a more complete inclusion and an amorphous final product.[10][12]                                     | The method used to form the complex impacts its final properties and dissolution performance.[10]                       |

## Data and Experimental Protocols Data Tables

Table 1: Solubility of Amlodipine Besylate Solid Dispersions with PEG Carriers Data extracted from a study using the solvent evaporation method.



| Carrier                                       | Drug:Carrier Ratio | Solubility (µg/mL) |
|-----------------------------------------------|--------------------|--------------------|
| PEG 4000                                      | 1:1                | 121.2              |
| PEG 4000                                      | 1:3                | 142.5              |
| PEG 4000                                      | 1:5                | 325.95             |
| PEG 4000                                      | 1:7                | 207.6              |
| PEG 4000                                      | 1:10               | 204.5              |
| PEG 6000 (Physical Mix)                       | 1:5                | 141.51             |
| (Source: Adapted from Mhaske et al., 2021)[5] |                    |                    |

Table 2: Dissolution of Amlodipine from Solid Dispersions with Irradiated PVP (2:1 Polymer:Drug Ratio) Data showing the effect of irradiating the PVP carrier on drug release.

| PVP Carrier                                     | Time (min) | % Drug Dissolved (pH 1.2) |
|-------------------------------------------------|------------|---------------------------|
| Unirradiated PVP                                | 10         | ~31%                      |
| Irradiated PVP (20 kGy)                         | 1.0        | ~89%                      |
| Dextrin Carrier (10:1)                          | 10         | ~86%                      |
| (Source: Adapted from M. Gouda et al., 2020)[9] |            |                           |

#### **Experimental Protocols**

Protocol 1: Preparation of Levamlodipine Solid Dispersion by Solvent Evaporation

- Dissolution: Accurately weigh the desired amounts of levamlodipine besylate and a hydrophilic carrier (e.g., PEG 4000, PVP K30) to achieve the target ratio (e.g., 1:5).
- Dissolve both components in a suitable common solvent, such as methanol or ethanol. Ensure complete dissolution with the aid of a magnetic stirrer.

#### Troubleshooting & Optimization





- Solvent Evaporation: Transfer the solution to a shallow glass dish or a rotary evaporator. Evaporate the solvent at a controlled temperature (e.g., 40-50°C) until a solid mass or film is formed.
- Drying: Place the solid mass in a desiccator under vacuum for 24-48 hours to remove any residual solvent.[5]
- Processing: Scrape the dried solid dispersion from the dish. Pulverize the mass using a mortar and pestle.[5]
- Sieving: Pass the resulting powder through a fine-mesh sieve (e.g., #100 mesh) to obtain a uniform particle size.[5]
- Characterization: Evaluate the prepared solid dispersion for drug content, in-vitro dissolution, and solid-state properties using techniques like DSC and XRD to confirm the absence of drug crystals.

Protocol 2: Preparation of Levamlodipine-Cyclodextrin Inclusion Complex by Lyophilization

- Solution Preparation: Prepare an aqueous solution of the chosen cyclodextrin derivative (e.g., HP-β-CD).
- Separately, dissolve the levamlodipine besylate in a minimal amount of a suitable solvent (e.g., ethanol).
- Complexation: Slowly add the drug solution to the cyclodextrin solution while stirring continuously. Maintain stirring for 24-48 hours at room temperature to allow for equilibrium of complex formation.
- Freezing: Freeze the resulting clear solution at a low temperature (e.g., -80°C) until it is completely solid.
- Lyophilization (Freeze-Drying): Transfer the frozen sample to a freeze-dryer and run a cycle for at least 48 hours until all the solvent has sublimated, leaving a fluffy, dry powder.
- Collection: Collect the powdered inclusion complex and store it in a desiccator.



 Characterization: Confirm the formation of the inclusion complex using methods such as FTIR, DSC, XRD, and dissolution studies.[10]

#### **Visualizations**

```
// Nodes start [label="Start: Poorly Soluble\nLevamlodipine API", fillcolor="#FBBC05",
fontcolor="#202124"]; char api [label="API Characterization\n(Solubility, Permeability, Crystal
Form)", fillcolor="#F1F3F4", fontcolor="#202124"]; select strategy [label="Select Enhancement
Strategy", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFF"];
sd [label="Solid Dispersion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; complex
[label="Inclusion Complexation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; psr [label="Particle
Size Reduction", fillcolor="#4285F4", fontcolor="#FFFFFF"];
form dev [label="Formulation Development\n(Excipient Selection, Process Optimization)",
fillcolor="#F1F3F4", fontcolor="#202124"];
eval [label="Evaluation", shape=diamond, style=filled, fillcolor="#EA4335",
fontcolor="#FFFFFF"];
diss test [label="In-Vitro\nDissolution Testing", fillcolor="#34A853", fontcolor="#FFFFFF"];
phys char [label="Physicochemical\nCharacterization (XRD, DSC)", fillcolor="#34A853",
fontcolor="#FFFFFF"];
end [label="End: Optimized\nDosage Form", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> char api; char api -> select strategy;
select strategy -> sd [label="Amorphous conversion needed"]; select strategy -> complex
[label="Solubility is primary issue"]; select strategy -> psr [label="Increase surface area"];
sd -> form dev; complex -> form dev; psr -> form dev;
form dev -> eval;
eval -> diss test [label="Performance"]; eval -> phys char [label="Stability"];
diss test -> end; phys char -> end;
```



{rank=same; sd; complex; psr;} {rank=same; diss\_test; phys\_char;} } end\_dot Caption: Workflow for selecting and developing a dissolution enhancement strategy.

// Nodes start [label="Dissolution Test Fails\n(Results out of specification)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

check\_calc [label="1. Review Calculations\n& Data Entry", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; error\_found [label="Error Found?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; correct\_reissue [label="Correct & Reissue Report", fillcolor="#34A853", fontcolor="#FFFFFF"];

investigate cause [label="2. Investigate Cause", fillcolor="#4285F4", fontcolor="#FFFFFF"];

cause [label="Potential Cause?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

man [label="Analyst Error\n(Sampling, Filtration)", fillcolor="#F1F3F4", fontcolor="#202124"]; machine [label="Apparatus Failure\n(Calibration, Vibration)", fillcolor="#F1F3F4", fontcolor="#202124"]; method [label="Method Flaw\n(Media Prep, Robustness)", fillcolor="#F1F3F4", fontcolor="#202124"]; material [label="Material Issue\n(API, Excipients, Dosage Form)", fillcolor="#F1F3F4", fontcolor="#202124"];

doc\_capa [label="Document Findings\nImplement CAPA", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check\_calc; check\_calc -> error\_found; error\_found -> correct\_reissue
[label="Yes"]; error\_found -> investigate\_cause [label="No"];

investigate cause -> cause;

cause -> man [label="Man"]; cause -> machine [label="Machine"]; cause -> method [label="Method"]; cause -> material [label="Materials"];

man -> doc\_capa; machine -> doc\_capa; method -> doc\_capa; material -> doc\_capa; } end\_dot Caption: Logical steps for investigating a dissolution test failure.[16][20]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Formulations of Amlodipine: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. iajpr.com [iajpr.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Improvement of In Vitro Dissolution of the Poor Water-Soluble Amlodipine Drug by Solid Dispersion with Irradiated Polyvinylpyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Evaluation of Orally Dispersible Tablets Containing Amlodipine Inclusion Complexes in Hydroxypropyl-β-cyclodextrin and Methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN102028662B Levamlodipine besylate tablet, preparation process thereof and control method for relevant materials Google Patents [patents.google.com]
- 14. The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. aaps.ca [aaps.ca]



- 18. pharmtech.com [pharmtech.com]
- 19. Abnormal Analysis Of Drug Dissolution Test Data Senieer What You Trust [senieer.com]
- 20. scribd.com [scribd.com]
- 21. pharmascholars.com [pharmascholars.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Improving the dissolution rate of levamlodipine from solid dosage forms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674850#improving-the-dissolution-rate-oflevamlodipine-from-solid-dosage-forms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com